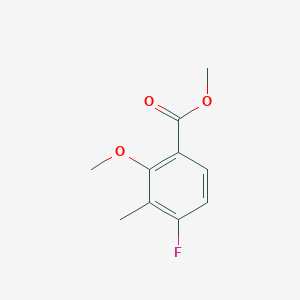

Methyl 4-fluoro-2-methoxy-3-methylbenzoate

Description

General Significance of Aryl Fluorination in Organic Chemistry

The introduction of fluorine atoms into aromatic rings, a process known as aryl fluorination, is a cornerstone of modern organic and medicinal chemistry. abcr.comgoogleapis.com Fluorine, being the most electronegative element, imparts profound changes to a molecule's physical, chemical, and biological properties. abcr.com Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity, basicity, and reactivity of nearby functional groups. abcr.comevitachem.com In the pharmaceutical industry, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. evitachem.com This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic breakdown. Consequently, fluorinated compounds are integral to the development of new medicines, advanced materials like polymers, and agrochemicals. abcr.comcombi-blocks.com

Contextualization of Methyl 4-fluoro-2-methoxy-3-methylbenzoate within Benzoate (B1203000) Ester Chemistry

Benzoate esters, such as methyl benzoate, are a fundamental class of compounds in organic chemistry, widely used as intermediates in the synthesis of dyes, perfumes, and pharmaceuticals. sigmaaldrich.com They are derivatives of benzoic acid and are typically formed through esterification. The reactivity of the aromatic ring and the ester group can be tuned by the presence of various substituents.

This compound, with its CAS Number 2112758-14-0, is a specific example of a multi-substituted benzoate ester. google.com It is classified as a research chemical, primarily used as a synthetic intermediate for creating more complex molecules. patsnap.com Its structure combines a benzoate ester with three distinct functional groups on the aromatic ring: a fluorine atom, a methoxy (B1213986) group, and a methyl group. This unique arrangement suggests its utility in producing highly specialized compounds, particularly in the fields of medicinal chemistry and materials science where fine-tuning of molecular properties is critical. patsnap.com

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Detailed Research Findings

While this compound is available commercially as a research compound, detailed peer-reviewed studies focusing specifically on its synthesis and reactivity are not extensively present in the public domain. sigmaaldrich.comgoogle.com Its significance is primarily derived from its potential as a building block, a role inferred from its chemical structure and the established chemistry of its constituent functional groups. The compound is identified by its CAS number 2112758-14-0 and is described as a liquid with a purity of 95%. google.com

The combination of the fluoro, methoxy, and methyl groups on the benzene (B151609) ring creates a unique electronic and steric environment. The electron-withdrawing fluorine atom at position 4 and the electron-donating methoxy group at position 2, ortho to the ester, create a complex substitution pattern that can direct further chemical modifications of the aromatic ring. The methyl group at position 3 adds further steric bulk and electronic influence. This intricate substitution pattern makes it a valuable precursor for creating complex, highly functionalized molecules that are often sought after in drug discovery programs. googleapis.com

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2112758-14-0 | google.com |

| Molecular Formula | C₁₀H₁₁FO₃ | |

| Molecular Weight | 198.19 g/mol | |

| IUPAC Name | This compound | google.com |

| Physical Form | Liquid | google.com |

| Purity | 95% | google.com |

| InChI Key | NWMIBIQZTJNUOU-UHFFFAOYSA-N | google.com |

Table 2: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences from Target Compound | Source(s) |

| Methyl 4-fluoro-2-methoxybenzoate (B8386723) | 204707-42-6 | C₉H₉FO₃ | 184.17 | Lacks the 3-methyl group | patsnap.com |

| Methyl 4-fluoro-3-methylbenzoate | 180636-50-4 | C₉H₉FO₂ | 168.17 | Lacks the 2-methoxy group | |

| Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 | C₈H₇FO₃ | 170.14 | Has a 3-hydroxy group instead of a 3-methyl and lacks the 2-methoxy group | abcr.com |

| Methyl 4-fluoro-2-methylbenzoate | 174403-69-1 | C₉H₉FO₂ | 168.16 | Lacks the 2-methoxy and has a 2-methyl instead of a 3-methyl group |

Properties

IUPAC Name |

methyl 4-fluoro-2-methoxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6-8(11)5-4-7(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMIBIQZTJNUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Fluoro 2 Methoxy 3 Methylbenzoate

Strategic Disconnection Analysis for Target Compound Synthesis

Retrosynthetic analysis is a powerful tool for devising synthetic routes. By breaking down the target molecule into simpler, more readily available precursors, a logical and efficient synthesis can be planned.

Retrosynthetic Pathways Targeting the Carboxylic Acid Precursor

The most direct retrosynthetic disconnection for Methyl 4-fluoro-2-methoxy-3-methylbenzoate is the cleavage of the ester bond. This leads to the precursor acid, 4-fluoro-2-methoxy-3-methylbenzoic acid, and methanol (B129727). This simplifies the synthetic challenge to the preparation of the polysubstituted benzoic acid.

Further disconnection of 4-fluoro-2-methoxy-3-methylbenzoic acid involves considering the introduction of the carboxyl group. A common and effective method for the formation of a benzoic acid is the oxidation of a methyl group on the aromatic ring. This leads to the precursor 1-fluoro-3-methoxy-2,4-dimethylbenzene.

Approaches to the Fluorinated Aromatic Core

The synthesis of the fluorinated aromatic core, 1-fluoro-3-methoxy-2,4-dimethylbenzene, requires the careful introduction of the substituents in a specific order to ensure the correct orientation. A plausible starting material for this core is m-fluorotoluene. The synthetic strategy would then involve the introduction of a methoxy (B1213986) group and a second methyl group.

One potential strategy involves the ortho-lithiation of a suitable fluorinated anisole (B1667542) derivative. Directed ortho-metalation (DoM) is a powerful technique where a directing group, such as a methoxy group, directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile to introduce a substituent at that specific position.

A plausible, albeit hypothetical, synthetic route to 4-fluoro-2-methoxy-3-methylbenzoic acid, based on these principles, could commence with 3-fluoro-2-methylaniline. Diazotization followed by hydroxylation would yield 3-fluoro-2-methylphenol. Methylation of the phenol (B47542) would give 3-fluoro-2-methylanisole. Subsequent ortho-lithiation directed by the methoxy group, followed by quenching with a methylating agent (e.g., methyl iodide), would introduce the second methyl group. Finally, selective oxidation of one of the methyl groups would furnish the desired carboxylic acid. The selective oxidation of one methyl group in the presence of another can be challenging and may require specific reagents or protecting group strategies.

Advanced Synthesis of this compound

Once the precursor, 4-fluoro-2-methoxy-3-methylbenzoic acid, is obtained, the final step is the formation of the methyl ester. This can be achieved through several well-established methods.

Esterification Reactions from 4-fluoro-2-methoxy-3-methylbenzoic Acid

Esterification is the process of forming an ester from a carboxylic acid and an alcohol.

Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgscholaris.ca This is an equilibrium reaction, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. scholaris.ca

For the synthesis of this compound, 4-fluoro-2-methoxy-3-methylbenzoic acid would be reacted with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. organic-chemistry.orgsigmaaldrich.com The reaction mixture is typically heated to reflux to increase the reaction rate. scholaris.ca

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

|---|---|---|---|---|

| 4-fluoro-2-methoxy-3-methylbenzoic acid | Methanol | H₂SO₄ or HCl | This compound | Water |

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. google.com This reaction can be catalyzed by either an acid or a base. google.com To synthesize this compound via transesterification, one would first need to prepare a different ester of 4-fluoro-2-methoxy-3-methylbenzoic acid, for example, an ethyl or benzyl (B1604629) ester. This initial ester would then be reacted with methanol in the presence of a suitable catalyst.

Base-catalyzed transesterification is often rapid and efficient. google.com A strong base, such as sodium methoxide, would be used to deprotonate methanol, forming the highly nucleophilic methoxide ion. The methoxide ion then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired methyl ester and the corresponding alkoxide of the starting ester's alcohol. To drive the equilibrium towards the desired product, a large excess of methanol is typically used.

| Starting Ester | Alcohol | Catalyst | Product | Byproduct |

|---|---|---|---|---|

| Ethyl 4-fluoro-2-methoxy-3-methylbenzoate | Methanol | Sodium Methoxide | This compound | Sodium Ethoxide |

Alternative Esterification Protocols

The final step in the synthesis of the target molecule, or a precursor, often involves the esterification of a corresponding benzoic acid derivative. While the classic Fischer-Speier esterification, involving refluxing the carboxylic acid with excess alcohol and a strong acid catalyst, is widely used, its equilibrium nature can limit yields. researchgate.net To overcome this, particularly in sealed-vessel microwave synthesis where water removal is not feasible, alternative methods have been developed. researchgate.net

One effective alternative involves the use of solid acid catalysts, such as Montmorillonite K10 clay modified with orthophosphoric acid. ijstr.orgepa.gov This approach offers the advantage of being solvent-free, which simplifies purification and reduces environmental impact. ijstr.org Studies have shown that benzoic acids with both electron-donating and electron-withdrawing groups can be smoothly esterified with alcohols like methanol, providing high yields. epa.gov Continuous processes for preparing benzoic acid esters have also been developed, which often involve using a stoichiometric excess of the alcohol and continuously removing the water by-product to drive the reaction to completion. google.com Common catalysts in these processes include mineral acids, organic sulfonic acids, and organic titanates. google.com

For laboratory-scale synthesis, a highly effective method is the use of thionyl chloride (SOCl₂) with methanol. This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. This method is often high-yielding and avoids the equilibrium limitations of Fischer esterification.

| Protocol | Typical Reagents | Key Advantages | Considerations |

|---|---|---|---|

| Microwave-Assisted Fischer Esterification | Carboxylic Acid, Alcohol, H₂SO₄ | Rapid reaction times, increased yields researchgate.net | Equilibrium limitations in sealed vessels researchgate.net |

| Solid Acid Catalysis | Carboxylic Acid, Alcohol, Modified Montmorillonite K10 ijstr.org | Solvent-free conditions, catalyst reusability, environmentally friendly ijstr.org | Catalyst preparation may be required |

| Thionyl Chloride Method | Carboxylic Acid, Methanol, Thionyl Chloride | High yield, avoids equilibrium, forms reactive intermediate | Thionyl chloride is corrosive and moisture-sensitive |

| Continuous Process | Carboxylic Acid, Alcohol, Acid Catalyst | Suitable for large-scale production, efficient google.com | Requires specialized equipment for continuous water removal google.com |

Regioselective Fluorination Strategies

Introducing a fluorine atom onto an aromatic ring with high regioselectivity is a pivotal challenge in organofluorine chemistry. The directing effects of the substituents already present on the ring—in this case, a methoxy, a methyl, and a methoxycarbonyl group—play a crucial role in determining the position of fluorination. Both the methoxy and methyl groups are ortho-, para-directing activators, which would favor substitution at the C4 and C6 positions of a precursor like methyl 2-methoxy-3-methylbenzoate. chemguide.co.uk Therefore, achieving selective fluorination at the C4 position requires a carefully chosen strategy.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and effective for this purpose. wikipedia.org Widely used N-F reagents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgnih.gov

For a precursor such as methyl 2-methoxy-3-methylbenzoate, the activating methoxy and methyl groups would strongly direct the incoming electrophile. The methoxy group at C2 directs to the para-position (C5) and ortho-positions (C1, C3), while the methyl group at C3 directs to its ortho-positions (C2, C4) and para-position (C6). The combined effect would likely lead to a mixture of products, with fluorination at C4 and C6 being most probable. Achieving selectivity for the C4 position might be challenging and could depend on subtle steric and electronic factors.

Nucleophilic aromatic substitution (SₙAr) offers an alternative route, where a nucleophilic fluoride (B91410) source (F⁻) displaces a leaving group on an activated aromatic ring. alfa-chemistry.com This method typically requires an electron-withdrawing group positioned ortho or para to a good leaving group (e.g., -NO₂, -Cl, -Br). alfa-chemistry.com

To synthesize the target compound via this method, a suitable precursor would be one containing a leaving group at the C4 position, such as Methyl 4-nitro-2-methoxy-3-methylbenzoate or Methyl 4-bromo-2-methoxy-3-methylbenzoate. The reaction is performed with a fluoride salt, such as potassium fluoride (KF), cesium fluoride (CsF), or anhydrous tetrabutylammonium fluoride (TBAF), often in a polar aprotic solvent like DMSO or DMF at elevated temperatures. nih.govresearchgate.net Microwave irradiation can significantly accelerate these reactions, which might otherwise require harsh conditions and long reaction times. nih.gov

| Method | Reagent Class | Examples | Typical Substrate Requirement |

|---|---|---|---|

| Electrophilic | N-F Reagents | Selectfluor, NFSI, NFOBS wikipedia.org | Electron-rich aromatic ring wikipedia.org |

| Nucleophilic | Fluoride Salts | KF, CsF, TBAF alfa-chemistry.comresearchgate.net | Electron-deficient ring with a good leaving group (e.g., NO₂, Cl, Br) alfa-chemistry.com |

The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring, starting from a primary aromatic amine. wikipedia.orgchemistrylearner.com The process involves two main steps: the diazotization of the aniline precursor with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a stable, often isolable, aryl diazonium tetrafluoroborate salt, followed by thermal decomposition of this salt to yield the aryl fluoride. chemistrylearner.comtaylorfrancis.com

This strategy is highly applicable to the synthesis of the target molecule. A plausible precursor would be Methyl 4-amino-2-methoxy-3-methylbenzoate . This amine can be converted to the corresponding diazonium tetrafluoroborate salt, which upon heating, would decompose to give this compound, releasing nitrogen gas and boron trifluoride. wikipedia.org While the traditional method often requires high temperatures for decomposition, modern variations have been developed that allow for milder conditions, for example, by using different counterions like hexafluorophosphates (PF₆⁻) or by performing the reaction in solution with organotrifluoroborates as the fluoride source. wikipedia.orgresearchgate.net

Installation and Functionalization of the Methoxy Group

The introduction of the methoxy group at the C2 position can be accomplished through several methods, depending on the available precursor. A common approach is the methylation of a corresponding phenol. wikipedia.org If a precursor such as methyl 4-fluoro-2-hydroxy-3-methylbenzoate were available, it could be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (Williamson ether synthesis).

Alternatively, modern cross-coupling reactions allow for the direct methoxylation of aryl halides. wikipedia.org A copper-catalyzed cross-coupling reaction between an aryl bromide (e.g., methyl 2-bromo-4-fluoro-3-methylbenzoate) and a methoxide source can be an effective method. chemistryviews.org Recent developments have also enabled palladium-catalyzed ortho-C–H methoxylation of aryl halides, which could be a powerful tool for installing the methoxy group regioselectively, although the directing group effects would need to be carefully considered. nih.gov

Introduction and Modification of the Methyl Group

The methyl group at the C3 position can be incorporated into the molecular framework in two primary ways: either by starting the synthesis with an already methylated raw material or by introducing it onto the aromatic ring via an electrophilic substitution reaction.

Starting with a commercially available methylated compound, such as 2-fluorotoluene or 3-methylphenol (m-cresol), is often the most efficient strategy as it avoids potential issues with regioselectivity during the methylation step. patsnap.com The existing methyl group then acts as an ortho-, para-director in subsequent electrophilic substitution reactions, influencing the position of other incoming groups. chemguide.co.uk

If the methyl group needs to be introduced later in the synthesis, the Friedel-Crafts alkylation reaction is the classic method. This involves reacting the aromatic substrate with a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this reaction is prone to limitations such as polyalkylation and carbocation rearrangements, which can complicate the synthesis of specifically substituted products.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organolithium intermediate that can be trapped by an electrophile. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy would involve the lithiation of a suitable precursor, such as Methyl 4-fluoro-2-methoxybenzoate (B8386723), followed by methylation. In this precursor, both the methoxy and the ester groups can act as DMGs. The methoxy group is a well-established DMG, directing lithiation to the adjacent C3 position. wikipedia.org The ester group, after in-situ reaction with the organolithium reagent, can also direct metalation. The fluorine atom, being a moderate directing group, can also influence the regioselectivity. unblog.fr

A general representation of this approach is as follows:

Preparation of the Precursor: The synthesis would commence with a commercially available starting material, such as 4-fluoro-2-hydroxybenzoic acid. Esterification of the carboxylic acid and methylation of the hydroxyl group would yield the precursor, Methyl 4-fluoro-2-methoxybenzoate.

Directed ortho-Metalation and Methylation: The precursor, Methyl 4-fluoro-2-methoxybenzoate, would be treated with a strong lithium amide base like lithium diisopropylamide (LDA) or a sec-butyllithium/TMEDA system at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). semanticscholar.org The strong base would selectively deprotonate the C3 position, directed by the ortho-methoxy group. The resulting aryllithium species is then quenched with an electrophilic methylating agent, such as methyl iodide (CH₃I), to introduce the methyl group at the desired position.

The regioselectivity of the lithiation is crucial and is dictated by the relative directing power of the substituents on the aromatic ring. The methoxy group is a stronger directing group than the fluorine atom, thus favoring lithiation at the C3 position. unblog.fr

Cross-Coupling Reactions for Methyl Group Introduction

Cross-coupling reactions provide a versatile alternative for the introduction of the methyl group onto the aromatic scaffold. These reactions typically involve the use of a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic reagent with an organic halide or triflate. organic-chemistry.org

A potential cross-coupling strategy for the synthesis of this compound could involve the following steps:

Synthesis of a Halogenated Precursor: A key precursor for this approach would be a halogenated derivative, for instance, Methyl 3-bromo-4-fluoro-2-methoxybenzoate. This precursor could be synthesized from 4-fluoro-2-methoxybenzoic acid via regioselective bromination.

Cross-Coupling Reaction: The 3-bromo derivative would then be subjected to a cross-coupling reaction with a methylating agent. Several named reactions could be employed for this transformation:

Suzuki Coupling: Using methylboronic acid or a methylboronate ester in the presence of a palladium catalyst and a base.

Stille Coupling: Employing trimethylstannylmethane with a palladium catalyst.

Negishi Coupling: Reacting the aryl bromide with methylzinc chloride, catalyzed by a nickel or palladium complex. organic-chemistry.org Nickel catalysts, such as Ni(PCy₃)₂Cl₂, have been shown to be effective in coupling organozinc reagents with aryl fluorides, suggesting their potential applicability in this context. organic-chemistry.org

Kumada Coupling: Utilizing methylmagnesium bromide as the Grignard reagent with a nickel or palladium catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and needs to be optimized for the specific substrate.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis can be envisioned for the synthesis of the target molecule.

Transition-Metal Catalyzed Reactions

As discussed in the context of cross-coupling reactions, transition metals, particularly palladium and nickel, play a pivotal role in modern organic synthesis. Beyond cross-coupling, transition metals can catalyze C-H activation/functionalization reactions.

A direct C-H methylation of Methyl 4-fluoro-2-methoxybenzoate at the C3 position could be a highly atom-economical approach. nih.gov Palladium-catalyzed ortho-C-H methylation of benzoic acids has been reported, where the carboxyl group acts as a directing group. nih.govresearchgate.net While the ester group in the target's precursor is a weaker directing group, this strategy could potentially be adapted. For instance, a palladium catalyst in the presence of a suitable oxidant and a methyl source could facilitate the direct introduction of the methyl group. Nickel catalysts have also been shown to be effective for the methylation of aryl halides. dntb.gov.uasemanticscholar.orgsemanticscholar.org A nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides using trimethyl orthoformate as a methyl radical source represents a modern and mild approach. nih.gov

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing complementary reactivity to metal-based catalysts. While direct C-H methylation of such a deactivated aromatic ring using organocatalysts is challenging, organocatalysis could be employed in the synthesis of precursors.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com When designing a synthesis for this compound, several of these principles can be considered.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric. nih.govprimescholars.comnih.gov Direct C-H activation/methylation would represent a highly atom-economical route as it avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. Green solvents are derived from renewable resources, are biodegradable, and have low toxicity. wikipedia.orgnih.gov For instance, cyclopentyl methyl ether (CPME) is a greener alternative to solvents like THF and 2-MeTHF due to its stability, resistance to peroxide formation, and easier recovery from water. Ethanol (B145695) is another sustainable solvent that can be used in certain synthetic steps. bohrium.com The use of solvent-free reaction conditions, where possible, is an even more environmentally friendly approach. bohrium.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents, as catalysts are used in small amounts and can, in principle, be recycled. rsc.org Both transition-metal and organocatalytic methods align with this principle.

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are more energy-efficient. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: While the direct synthesis from renewable feedstocks might not be straightforward for this specific molecule, the principles of green chemistry encourage the exploration of bio-based starting materials where feasible.

By carefully selecting synthetic methodologies that prioritize atom economy, utilize greener solvents, and employ catalytic processes, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of Methyl 4 Fluoro 2 Methoxy 3 Methylbenzoate

Reactions at the Ester Moiety

The ester group in Methyl 4-fluoro-2-methoxy-3-methylbenzoate is a versatile functional handle that can undergo several important transformations, including hydrolysis, transesterification, reduction, and conversion to amides and other carboxylic acid derivatives.

Hydrolysis to the Carboxylic Acid

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-2-methoxy-3-methylbenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid in the presence of water, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

A study on the alkaline hydrolysis of a similarly substituted ester, methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate, in aqueous ethanol (B145695) demonstrated the feasibility of this transformation under basic conditions. researchgate.net

Table 1: General Conditions for Hydrolysis of Methyl Benzoate (B1203000) Derivatives

| Reagents | Conditions | Product |

| NaOH or KOH (aq) | Heating | Carboxylate Salt |

| H₂SO₄ (aq) | Heating | Carboxylic Acid |

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to a new ester. This reaction is typically catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (like an alkoxide). rsc.org

For this compound, reaction with an alcohol (R-OH) in the presence of a suitable catalyst would yield the corresponding alkyl 4-fluoro-2-methoxy-3-methylbenzoate and methanol (B129727). The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the reactant alcohol or to remove the methanol as it is formed. rsc.org

Reduction to Alcohol and Aldehyde Derivatives

The ester group of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-fluoro-2-methoxy-3-methylphenyl)methanol. matrix-fine-chemicals.com The reaction proceeds via the formation of an aldehyde intermediate which is immediately further reduced to the alcohol. matrix-fine-chemicals.com

To selectively obtain the aldehyde, 4-fluoro-2-methoxy-3-methylbenzaldehyde, a less reactive reducing agent such as diisobutylaluminium hydride (DIBAL-H) is typically used, often at low temperatures. ncert.nic.in DIBAL-H is a sterically hindered hydride source that can stop the reduction at the aldehyde stage. ncert.nic.in

Table 2: Reduction Products of this compound

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (4-fluoro-2-methoxy-3-methylphenyl)methanol |

| Diisobutylaluminium Hydride (DIBAL-H) | 4-fluoro-2-methoxy-3-methylbenzaldehyde |

Formation of Amides and Other Carboxylic Acid Derivatives

The ester can be converted into an amide by reacting it with an amine. This aminolysis reaction can be facilitated by heating the ester with the desired amine. A recent study has reported a sustainable, metal- and base-free direct amidation of various aromatic esters with amines using water as a green solvent. rsc.org This method was shown to be effective for esters bearing both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., fluoro) substituents, suggesting its applicability to this compound for the synthesis of N-substituted 4-fluoro-2-methoxy-3-methylbenzamides. rsc.org

Furthermore, the ester can be a precursor to other carboxylic acid derivatives. For instance, hydrolysis to the carboxylic acid (as described in 3.1.1) followed by treatment with a halogenating agent like thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, 4-fluoro-2-methoxy-3-methylbenzoyl chloride. This acyl chloride is a highly reactive intermediate that can be readily converted into a wide range of other derivatives, including amides and other esters.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with four different groups: a fluorine atom, a methoxy (B1213986) group, a methyl group, and a methoxycarbonyl group. The interplay of the electronic and steric effects of these substituents dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS) Patterns

The directing effects of the substituents on the aromatic ring are crucial in predicting the outcome of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl group (-CH₃): This is a weakly activating, ortho-, para-directing group through an inductive effect.

Fluorine atom (-F): Halogens are deactivating yet ortho-, para-directing. The deactivation is due to the inductive electron withdrawal, while the directing effect is due to electron donation through resonance.

Methoxycarbonyl group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In this compound, the positions on the aromatic ring are C1 (with the ester), C2 (methoxy), C3 (methyl), C4 (fluoro), C5, and C6. The available positions for substitution are C5 and C6.

The directing effects of the existing substituents on these positions are as follows:

Methoxy group (at C2): Directs ortho (to C3, which is blocked) and para (to C5).

Methyl group (at C3): Directs ortho (to C2 and C4, both blocked) and para (to C6).

Fluorine atom (at C4): Directs ortho (to C3 and C5) and para (to C1, which is blocked).

Methoxycarbonyl group (at C1): Directs meta (to C3 and C5).

Considering these effects, the C5 position is activated by the para-directing methoxy group and the ortho-directing fluorine atom, while also being a meta-position relative to the deactivating ester group. The C6 position is activated by the para-directing methyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

| NO₂⁺ (Nitration) | Methyl 4-fluoro-2-methoxy-3-methyl-5-nitrobenzoate |

| Br⁺ (Bromination) | Methyl 5-bromo-4-fluoro-2-methoxy-3-methylbenzoate |

| RCO⁺ (Acylation) | Methyl 5-acyl-4-fluoro-2-methoxy-3-methylbenzoate |

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

The presence of a fluorine atom on the aromatic ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile displaces a leaving group on the aromatic ring. The fluorine atom, being highly electronegative, can act as a good leaving group, particularly when the aromatic ring is activated by electron-withdrawing groups.

In the case of this compound, the methyl ester group (-COOCH₃) provides some electron-withdrawing character through its carbonyl moiety, which can facilitate nucleophilic attack. However, the methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can counteract this effect to some extent. The success of an SNAr reaction on this substrate would therefore depend on the nature of the nucleophile and the reaction conditions.

Studies on similarly substituted fluoroaromatic compounds have demonstrated that a variety of nucleophiles can displace the fluorine atom. For instance, research on other fluoro- and methoxy-substituted benzoic acids has shown that organolithium and Grignard reagents can effectively displace a fluorine or methoxy group. researchgate.netresearchgate.net It is plausible that strong nucleophiles like alkoxides, thiolates, and amines could displace the fluorine atom in this compound, leading to the formation of new ether, thioether, or amine derivatives, respectively. The reaction would typically require a polar aprotic solvent and, in some cases, elevated temperatures to proceed efficiently. For example, a study on the synthesis of chalcone (B49325) derivatives showed that fluorine at the para position of an aromatic ring could be replaced by a methoxy group in the presence of a base in methanol. ebyu.edu.tr

| Reactant | Nucleophile | Product | Conditions |

| This compound | R-O⁻ (Alkoxide) | Methyl 4-alkoxy-2-methoxy-3-methylbenzoate | Polar aprotic solvent, heat |

| This compound | R-S⁻ (Thiolate) | Methyl 4-(alkylthio)-2-methoxy-3-methylbenzoate | Polar aprotic solvent, heat |

| This compound | R₂NH (Amine) | Methyl 4-(dialkylamino)-2-methoxy-3-methylbenzoate | Polar aprotic solvent, heat |

Table 1: Plausible SNAr Reactions of this compound.

Oxidative and Reductive Transformations of the Aromatic Nucleus

The aromatic ring of this compound can undergo oxidative and reductive transformations, although such reactions can be challenging due to the presence of multiple substituents.

Oxidative Transformations: Oxidative dearomatization of anisole (B1667542) derivatives has been reported, often leading to the formation of quinone-like structures. nih.gov Electrochemical oxidation of substituted 1,4-dimethoxybenzenes has been shown to yield quinone derivatives or result in side-chain oxidation, depending on the reaction conditions. nih.gov Given the presence of the activating methoxy group, it is conceivable that under strong oxidizing conditions, the aromatic ring of this compound could be oxidized, potentially leading to the formation of a quinone or other oxidized species. However, the specific outcome would be highly dependent on the oxidant used and the reaction conditions.

Reductive Transformations: The aromatic ring can be reduced under catalytic hydrogenation conditions. The reduction of benzoic acids and their esters to the corresponding cyclohexanecarboxylic acids or their esters is a well-established transformation. rsc.orggoogle.com This typically requires a catalyst such as rhodium or ruthenium on a carbon support and is carried out under hydrogen pressure. google.com Therefore, it is expected that the hydrogenation of this compound would yield Methyl 4-fluoro-2-methoxy-3-methylcyclohexanecarboxylate. The fluorine and methoxy groups are generally stable under these conditions.

| Transformation | Reagents and Conditions | Plausible Product |

| Oxidation | Strong oxidizing agent (e.g., electrochemical oxidation) | Quinone derivative or other oxidized species |

| Reduction | H₂, Rh/C or Ru/C, pressure | Methyl 4-fluoro-2-methoxy-3-methylcyclohexanecarboxylate |

Table 2: Plausible Oxidative and Reductive Transformations of the Aromatic Nucleus.

Transformations of the Methoxy Group

Demethylation Reactions

The methoxy group in this compound can be cleaved to yield the corresponding phenol (B47542) through demethylation. This is a common transformation for aryl methyl ethers. A widely used and effective reagent for this purpose is boron tribromide (BBr₃). This reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) at low temperatures. The BBr₃ coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the C-O bond. Subsequent workup with water hydrolyzes the boron-containing intermediate to afford the free phenol. Research on the demethylation of a related naphthoic acid derivative with BBr₃ has demonstrated the efficacy of this reagent. researchgate.net

| Reactant | Reagent | Product |

| This compound | BBr₃ | Methyl 4-fluoro-2-hydroxy-3-methylbenzoate |

Table 3: Demethylation of the Methoxy Group.

Role in Directing Group Chemistry

In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orglibretexts.org The methyl group (-CH₃) is also an activating group and an ortho, para-director, albeit weaker than the methoxy group. The fluorine atom (-F) is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the positions for electrophilic attack are influenced by the combined effects of these three groups. The most powerful activating and directing group is the methoxy group at position 2. It strongly directs incoming electrophiles to its ortho and para positions. The position para to the methoxy group is already substituted with the fluorine atom. The positions ortho to the methoxy group are at C1 (occupied by the ester) and C3 (occupied by the methyl group). Therefore, the most likely positions for electrophilic substitution would be the remaining unsubstituted positions on the ring, C5 and C6.

Considering the directing effects:

The methoxy group at C2 directs to C1 (blocked), C3 (blocked), and C5.

The methyl group at C3 directs to C2 (blocked), C4 (blocked), and C6.

The fluorine atom at C4 directs to C3 (blocked) and C5.

Both the methoxy and fluoro groups direct to the C5 position, making it a highly likely site for electrophilic attack. The methyl group directs to the C6 position. Therefore, a mixture of products with substitution at C5 and C6 could be expected, with the C5-substituted product likely being the major isomer due to the reinforcing directing effects of the methoxy and fluoro groups.

| Electrophilic Reaction | Expected Major Product(s) |

| Nitration (HNO₃/H₂SO₄) | Methyl 4-fluoro-2-methoxy-3-methyl-5-nitrobenzoate and Methyl 4-fluoro-2-methoxy-3-methyl-6-nitrobenzoate |

| Bromination (Br₂/FeBr₃) | Methyl 5-bromo-4-fluoro-2-methoxy-3-methylbenzoate and Methyl 6-bromo-4-fluoro-2-methoxy-3-methylbenzoate |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | Methyl 5-acyl-4-fluoro-2-methoxy-3-methylbenzoate and Methyl 6-acyl-4-fluoro-2-methoxy-3-methylbenzoate |

Table 4: Plausible Electrophilic Aromatic Substitution Reactions.

Reactions at the Benzylic Methyl Group

Benzylic Halogenation

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to free radical halogenation. This reaction, often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), selectively introduces a halogen atom onto the benzylic carbon. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, drives this selectivity.

The presence of electron-donating groups on the aromatic ring, such as the methoxy and methyl groups in the target molecule, can further stabilize the benzylic radical and facilitate the reaction. Therefore, it is highly probable that treating this compound with NBS and a radical initiator would result in the formation of Methyl 3-(bromomethyl)-4-fluoro-2-methoxybenzoate. chemistrysteps.commasterorganicchemistry.comsciencemadness.org This benzylic bromide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at this position.

| Reactant | Reagents and Conditions | Product |

| This compound | NBS, AIBN (or light), CCl₄ | Methyl 3-(bromomethyl)-4-fluoro-2-methoxybenzoate |

Table 5: Benzylic Halogenation Reaction.

Oxidation Reactions

The structure of this compound presents two primary sites susceptible to oxidation: the methoxy group at the C2 position and the methyl group at the C3 position.

Demethylation of the Methoxy Group: The ether linkage of the methoxy group can be cleaved under specific oxidative or acidic conditions to yield the corresponding phenol, Methyl 4-fluoro-2-hydroxy-3-methylbenzoate. This transformation, known as demethylation, is a common reaction for aryl methyl ethers. researchgate.net Lewis acids such as aluminum chloride are often employed to facilitate this reaction, proceeding through a complex with the Lewis acid. google.com The reaction conditions can be tuned to achieve regioselective demethylation, which is crucial in molecules with multiple methoxy groups. researchgate.netgoogle.com In this specific molecule, the methoxy group is ortho to the electron-withdrawing methyl ester group, which can influence its reactivity towards demethylating agents.

Oxidation of the Methyl Group: The methyl group at the C3 position is a potential site for benzylic oxidation. This can be achieved through a multi-step process, for instance, via benzylic bromination using a radical initiator, followed by conversion of the resulting benzyl (B1604629) bromide to an aldehyde or carboxylic acid. This functionalization pathway is a common strategy for converting methyl groups on aromatic rings into more versatile functional groups. ossila.com

Functionalization via Organometallic Intermediates

The presence of a methoxy group, a powerful Directed Metalation Group (DMG), makes this compound an excellent candidate for functionalization via Directed ortho-Metalation (DoM). wikipedia.orgorganic-chemistry.orgchemeurope.com This strategy allows for highly regioselective introduction of electrophiles onto the aromatic ring.

In the DoM process, a strong organolithium base, such as n-butyllithium, complexes with the heteroatom of the DMG (the oxygen of the methoxy group). chem-station.com This coordination directs the deprotonation of the nearest (ortho) position, creating a stabilized aryllithium intermediate. wikipedia.orgchem-station.com For this compound, the methoxy group at C2 can direct lithiation to two possible ortho positions: C1 (bearing the ester) and C3 (bearing the methyl group).

However, the C3 position is already substituted. The C1 position, while ortho, is occupied by the methyl ester, which is itself reactive towards organolithium reagents. Therefore, the most probable site for functionalization via DoM would be the C5 position. The methoxy group is known to be a more powerful DMG than the methyl ester, and it would direct the lithiation to the most acidic proton ortho to it, which is influenced by all substituents. In this case, the C5-H bond is activated by the ortho methoxy group and the para methyl ester. The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles, allowing for the introduction of new functional groups at the C5 position with high regioselectivity.

Table 1: Potential Functionalization at C5 via Directed ortho-Metalation (DoM)

| Electrophile | Reagent Example | Resulting Functional Group at C5 |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Alkyl Halides | Methyl Iodide | Methyl Group (-CH₃) |

| Iodine | I₂ | Iodo Group (-I) |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing its exact mass with a high degree of accuracy. For Methyl 4-fluoro-2-methoxy-3-methylbenzoate, this technique would yield crucial information for its structural confirmation.

Detailed Research Findings:

A thorough search of scientific literature and chemical databases did not yield specific experimental High-Resolution Mass Spectrometry (HRMS) data for this compound. Therefore, the exact mass and characteristic fragmentation pattern remain to be experimentally determined.

Theoretically, the expected exact mass can be calculated from its molecular formula, C₁₀H₁₁FO₃. This calculated value would then be compared against the experimental value obtained from an HRMS analysis to confirm the elemental composition.

The fragmentation analysis, typically performed using techniques such as collision-induced dissociation (CID), would provide insights into the compound's structure. The fragmentation pattern would be expected to show losses of functional groups such as the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and carbomethoxy (-COOCH₃) groups, as well as fragments corresponding to the fluorinated and methylated benzene (B151609) ring.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ |

| Calculated Exact Mass | 198.0692 |

| Major Expected Fragments | [M-OCH₃]⁺, [M-COOCH₃]⁺, and other related fragments |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is directly related to the extent of conjugation in the system. The benzene ring and the carbonyl group in this compound constitute a conjugated system.

Detailed Research Findings:

Specific experimental UV-Vis spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε), were not found in the reviewed scientific literature.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions of the aromatic ring and the carbonyl group. The positions and intensities of these bands would be influenced by the various substituents on the benzene ring (fluoro, methoxy, and methyl groups), which can act as auxochromes and chromophores, shifting the absorption maxima.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π (Aromatic System)* | ~200-280 |

| n → π (Carbonyl Group)* | >280 |

X-ray Crystallography for Solid-State Molecular Structure (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

No published X-ray crystallographic data for this compound could be located. The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality.

If single crystals were obtained, the resulting crystallographic data would reveal the planarity of the benzene ring, the orientation of the methoxy, methyl, and ester functional groups relative to the ring, and any intermolecular interactions such as hydrogen bonding or π-π stacking that might be present in the solid state.

Table 3: Required Parameters for X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory (DFT, ab initio calculations)

The electronic behavior of a molecule is fundamental to its chemical nature. Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for investigating electronic structure. These approaches solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy levels within a molecule.

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. Using a DFT method such as B3LYP with a basis set like 6-31G(d,p), the forces on each atom are calculated and minimized until the lowest energy conformation is found.

For Methyl 4-fluoro-2-methoxy-3-methylbenzoate, the optimization process would likely reveal a planar or near-planar arrangement of the benzene (B151609) ring. The bond lengths, bond angles, and dihedral angles would be determined, providing a precise structural model. The final output would also include the total electronic energy of the optimized structure, a key value for comparing the stability of different conformers.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.37 Å |

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Angle | C-C-F | ~119° |

| Dihedral Angle | C-C-O-C (methoxy) | ~0° or ~180° |

Note: This data is illustrative and not from a specific calculation on the target molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO would be centered on the electron-withdrawing ester group.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is illustrative and not from a specific calculation on the target molecule.

The distribution of electron density in a molecule can be visualized using an electrostatic potential (ESP) map. This map shows regions of negative and positive electrostatic potential on the molecule's surface, which correspond to areas that are attractive to electrophiles and nucleophiles, respectively.

In this compound, the ESP map would be expected to show a negative potential (red/yellow) around the fluorine and oxygen atoms of the ester and methoxy groups due to their high electronegativity. The hydrogen atoms of the methyl groups would exhibit a positive potential (blue). This information is invaluable for predicting sites of intermolecular interactions.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the methoxy and ester groups in this compound, can exist in different spatial orientations called conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface.

This analysis would reveal the most stable conformers and the energy barriers to rotation between them. For the target molecule, the orientation of the methoxy and methyl ester groups relative to the benzene ring would be the primary focus of such a study.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can help confirm the structure of the synthesized compound.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the vibrational modes observed in an experimental spectrum to specific functional groups and motions within the molecule. For instance, a strong absorption band corresponding to the C=O stretch of the ester group would be predicted.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π → π* transitions within the aromatic ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | C=O | ~166 ppm |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| UV-Vis | λmax | ~250 nm |

Note: This data is illustrative and not from a specific calculation on the target molecule.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, it is possible to locate the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state provide insights into the reaction's feasibility and kinetics. For example, the hydrolysis of the ester group could be modeled to understand the role of the substituents on the reaction rate.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations (Non-Biological Context)

Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity in a specific, non-biological chemical reaction. In the context of "this compound," a QSAR study would aim to predict its reactivity, for instance, its rate of hydrolysis or susceptibility to nucleophilic attack, based on its structural features and in comparison to other structurally similar compounds.

As of the current date, specific QSAR studies focusing on the non-biological reactivity of "this compound" have not been published in peer-reviewed literature. However, the principles of QSAR can be illustrated through a hypothetical study on the alkaline hydrolysis of a series of substituted methyl benzoates. Such a study would be invaluable for predicting the stability and reaction kinetics of novel esters in various chemical environments.

Illustrative QSAR Study: Alkaline Hydrolysis of Substituted Methyl Benzoates

The alkaline hydrolysis of esters, or saponification, is a well-understood reaction where the rate is influenced by the electronic and steric nature of the substituents on the aromatic ring. researchgate.net Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the negatively charged transition state, while electron-donating groups have the opposite effect. libretexts.org Steric hindrance around the ester functional group can also slow down the reaction rate. acs.org

A hypothetical QSAR model for the alkaline hydrolysis of a series of methyl benzoates, including "this compound," could be developed using a multiple linear regression (MLR) approach. This model would relate the logarithm of the second-order rate constant (log k) of hydrolysis to a set of molecular descriptors.

Hypothetical QSAR Equation:

log k = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log k is the logarithm of the rate constant for alkaline hydrolysis.

σ (Sigma) is the Hammett substituent constant, which quantifies the electronic effect (electron-donating or -withdrawing) of a substituent. viu.ca

Eₛ is the Taft steric parameter, which accounts for the steric bulk of the substituents near the reaction center.

logP is the logarithm of the octanol-water partition coefficient, representing the hydrophobicity of the molecule.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis of the data set.

Detailed Research Findings (Hypothetical)

In our illustrative study, a series of substituted methyl benzoates would be synthesized, and their rate of alkaline hydrolysis would be measured under standardized conditions. Concurrently, various molecular descriptors for each compound would be calculated using computational chemistry software.

The following interactive data table presents the hypothetical data for this QSAR study. The values for the molecular descriptors are based on established principles of physical organic chemistry, and the log k values are assigned to reflect the expected trends in reactivity.

Interactive Data Table: Hypothetical QSAR Data for the Alkaline Hydrolysis of Substituted Methyl Benzoates

| Compound Name | Substituents | Hammett Constant (σ) | Taft Steric Parameter (Eₛ) | logP | log k (Hypothetical) |

| Methyl benzoate (B1203000) | H | 0.00 | 0.00 | 2.12 | -2.50 |

| Methyl 4-nitrobenzoate | 4-NO₂ | 0.78 | 0.00 | 1.89 | -1.50 |

| Methyl 4-methylbenzoate | 4-CH₃ | -0.17 | -1.24 | 2.63 | -2.85 |

| Methyl 4-methoxybenzoate | 4-OCH₃ | -0.27 | -0.55 | 2.22 | -3.00 |

| Methyl 4-fluorobenzoate | 4-F | 0.06 | -0.46 | 2.27 | -2.40 |

| This compound | 4-F, 2-OCH₃, 3-CH₃ | 0.15 | -1.79 | 2.95 | -2.70 |

| Methyl 3,5-dinitrobenzoate | 3,5-(NO₂)₂ | 1.42 | 0.00 | 1.49 | -0.50 |

From this hypothetical data, the MLR analysis would yield a QSAR equation. The positive coefficient for the Hammett constant (c₁) would indicate that electron-withdrawing groups accelerate the hydrolysis. The negative coefficient for the steric parameter (c₂) would show that bulky substituents decrease the reaction rate. The coefficient for logP (c₃) would describe the influence of hydrophobicity on the reaction in the chosen solvent system.

For "this compound," the combined electronic effects of the fluoro, methoxy, and methyl groups, along with the steric hindrance from the ortho- and meta-substituents, would result in a moderate rate of hydrolysis as reflected in the hypothetical log k value. This type of QSAR model would be a powerful predictive tool for designing esters with desired stability profiles for various chemical applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The reactivity of Methyl 4-fluoro-2-methoxy-3-methylbenzoate would be influenced by its various functional groups. The ester can be hydrolyzed to a carboxylic acid or converted to an amide. researchgate.netgoogle.comnih.govgoogle.com The aromatic ring is activated by the methoxy (B1213986) and methyl groups and deactivated by the fluoro and ester groups, which would direct the position of any further electrophilic aromatic substitution reactions. libretexts.orglumenlearning.comyoutube.com

Precursor for the Synthesis of Complex Aromatic Compounds

While plausible, there is no specific information in the search results indicating that this compound is a common precursor for complex aromatic compounds. In principle, it could be used to synthesize more elaborate molecules through reactions involving its functional groups.

Intermediate in Multi-Step Organic Transformations

Similarly, its role as an intermediate in multi-step organic transformations is not explicitly detailed in the available literature. General principles of organic synthesis suggest it could function as such, but specific examples are not documented. researchgate.net

Exploration in Polymer and Materials Chemistry (e.g., as a monomer or cross-linker precursor)

The presence of a polymerizable group would be necessary for this compound to act as a monomer. While the ester could potentially be modified, there is no indication in the search results that this compound has been explored as a monomer or cross-linker precursor in polymer chemistry. Fluorinated polymers are a significant class of materials, but the connection to this specific compound is not established. researchgate.net

Applications in Advanced Fine Chemical Synthesis (excluding pharmaceutical APIs for human use)

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. While the structure of this compound suggests it could be a precursor to other fine chemicals, there is no specific information available regarding its use in this context, outside of potential, but undocumented, pharmaceutical applications.

Contributions to Photoactive Materials or Electronic Chemicals (e.g., photoinitiators, charge transport materials)

Organofluorine compounds and methoxy-substituted aromatics are classes of molecules that have been investigated for their properties in photoactive and electronic materials. acs.orgresearchgate.net The fluorine atom can influence the electronic properties of the aromatic system, and methoxy groups are known to be electron-donating, which can be beneficial for charge transport. acs.org However, there is no specific research available that details the contributions of this compound to these fields.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Matrix

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental in the separation and quantification of Methyl 4-fluoro-2-methoxy-3-methylbenzoate from potential impurities, starting materials, or other components in a mixture. The choice of technique is largely dependent on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method is generally the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar compounds.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The analysis of similar benzoate (B1203000) derivatives has been successfully performed using UV detection at wavelengths between 225 and 280 nm. usda.govnih.gov Diode array detection (DAD) can also be employed to obtain spectral information, aiding in peak identification and purity assessment.

A typical HPLC method for a substituted methyl benzoate would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer like ammonium (B1175870) acetate (B1210297) or a small amount of acid such as formic acid to ensure good peak shape. ajast.netresearchgate.nethelixchrom.com Gradient elution, where the mobile phase composition is changed during the run, can be used to effectively separate compounds with a wider range of polarities.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Methyl Benzoates

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water |

| Detector | UV/DAD (230-280 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25-40 °C |

This table presents typical starting parameters for method development. Actual conditions would need to be optimized for the specific analysis of this compound.

Given that this compound is a methyl ester, it is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). GC is a powerful technique for the separation and analysis of volatile organic compounds. nih.gov In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase (e.g., HP-5MS), would likely provide good separation from other volatile components. nih.govnih.gov A flame ionization detector (FID) is a common choice for quantification due to its high sensitivity and wide linear range for organic compounds. As the compound is already volatile, derivatization is generally not required. nih.gov

This compound itself is not a chiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the direct analysis of this compound is not applicable. However, this technique would become essential if the compound were to be derivatized with a chiral reagent or if it were a precursor or a component in a mixture containing chiral molecules. Chiral chromatography is a specialized form of liquid or gas chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. nih.govrsc.org The separation of fluorinated chiral compounds has been demonstrated using specialized chiral columns, and similar principles would apply to chiral derivatives of the target compound. nih.govresearchgate.net

Q & A

Basic: What are the key synthetic pathways for Methyl 4-fluoro-2-methoxy-3-methylbenzoate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sequential functionalization of a benzoic acid precursor. Key steps include:

- Fluorination : Electrophilic fluorination using agents like Selectfluor® under anhydrous conditions (e.g., DMF as solvent at 60–80°C) to ensure regioselectivity at the 4-position .

- Methoxy and Methyl Group Introduction : Methoxylation via nucleophilic substitution (e.g., using NaOMe in methanol) and alkylation for the methyl group, requiring careful temperature control (0–5°C) to minimize side reactions .

- Esterification : Final esterification with methanol under acidic catalysis (H₂SO₄) at reflux .

Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., switching from THF to DCM) to improve yield. Use HPLC for purity assessment (>98%) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, methyl at δ ~2.3 ppm) and fluorine coupling patterns .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 228.0634) .

- X-ray Crystallography : Resolve ambiguous stereochemistry if crystalline forms are obtainable .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity and identify byproducts .

Advanced: How can researchers resolve regioselectivity challenges during fluorination and methoxylation?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Fluorination : Electron-withdrawing groups (e.g., ester at position 1) direct fluorination to the para position. Use bulky directing groups (e.g., tert-butyl) to block undesired sites .

- Methoxylation : Ortho/para-directing effects of the methyl group can lead to competing substitution. Employ low-temperature (−20°C) conditions and slow reagent addition to favor the 2-methoxy position .

Validation : Computational DFT studies predict activation barriers for competing pathways, guiding experimental adjustments .

Advanced: How should researchers address contradictory spectral data during characterization?

Answer:

Contradictions (e.g., unexpected coupling in NMR or missing MS fragments) require:

- Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw) .

- Isotopic Labeling : Use ¹⁸O-labeled methanol during esterification to track isotopic patterns in MS .

- Alternative Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, or IR spectroscopy to confirm ester C=O stretches (~1720 cm⁻¹) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methoxy with ethoxy) and compare bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., kinases or esterases) .

- In Vitro Assays : Test cytotoxicity (via MTT assay) and metabolic stability (using liver microsomes) to prioritize analogs .

Advanced: How can reaction scalability be improved without compromising yield?

Answer:

- Flow Chemistry : Transition from batch to continuous flow systems for fluorination steps, enhancing heat/mass transfer and reducing reaction time .

- Catalyst Screening : Test Pd/C or Ni-based catalysts for hydrogenolysis steps to minimize byproducts .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer scaling .

Advanced: What are the implications of substituent electronic effects on the compound’s stability?

Answer:

- Electron-Withdrawing Groups (F, COOMe) : Increase hydrolytic stability of the ester group but may reduce solubility in polar solvents .

- Electron-Donating Groups (OCH₃, CH₃) : Enhance oxidative stability but can accelerate photodegradation. Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .

Advanced: How can researchers mitigate steric hindrance during functionalization?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.